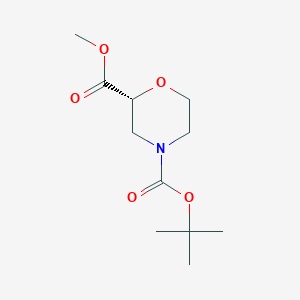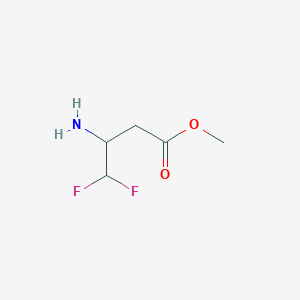
Methyl 3-amino-4,4-difluorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-4,4-difluorobutanoate: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a methyl ester group, and two fluorine atoms attached to the butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4,4-difluorobutanoate typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-4,4-difluorobutanoic acid.
Esterification: The carboxylic acid group of 3-amino-4,4-difluorobutanoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. This reaction forms this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-amino-4,4-difluorobutanoate can undergo oxidation reactions, where the amino group may be converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding alcohol or amine.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Products may include nitro derivatives or other oxidized forms.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used and may include various substituted derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Methyl 3-amino-4,4-difluorobutanoate is used as an intermediate in the synthesis of more complex organic molecules.
Fluorinated Compounds: The presence of fluorine atoms makes it valuable in the synthesis of fluorinated compounds with unique properties.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Biochemical Studies: It is used in biochemical studies to understand the effects of fluorine substitution on biological activity.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4,4-difluorobutanoate involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The amino group may participate in hydrogen bonding, while the ester group can undergo hydrolysis under physiological conditions, releasing the active form of the compound.
Comparison with Similar Compounds
Methyl 3-amino-4,4,4-trifluorobutanoate: Similar structure but with an additional fluorine atom.
Methyl 3-amino-4,4-dichlorobutanoate: Similar structure but with chlorine atoms instead of fluorine.
Methyl 3-amino-4,4-difluoropentanoate: Similar structure but with an extended carbon chain.
Uniqueness:
Fluorine Substitution: The presence of two fluorine atoms provides unique electronic and steric properties, influencing the compound’s reactivity and interactions.
Versatility: The compound’s structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C5H9F2NO2 |
|---|---|
Molecular Weight |
153.13 g/mol |
IUPAC Name |
methyl 3-amino-4,4-difluorobutanoate |
InChI |
InChI=1S/C5H9F2NO2/c1-10-4(9)2-3(8)5(6)7/h3,5H,2,8H2,1H3 |
InChI Key |
DOWMMXPAEHRCIW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester](/img/structure/B12824676.png)
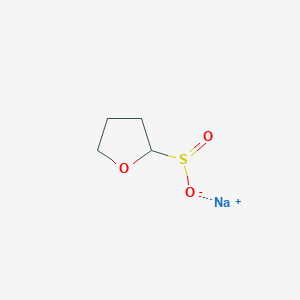
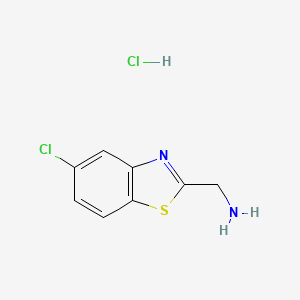
![[4-fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12824711.png)




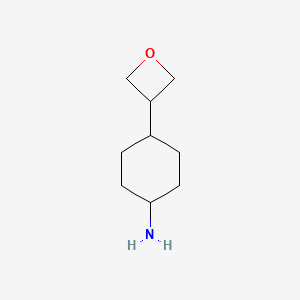
![3'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12824745.png)
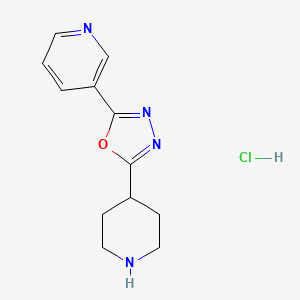
![6-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12824772.png)
![methyl (1R,4aR,6R,7S,7aR)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12824778.png)
